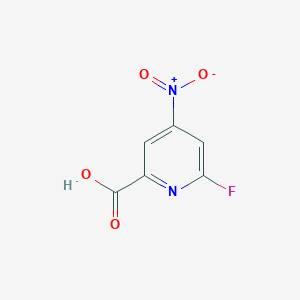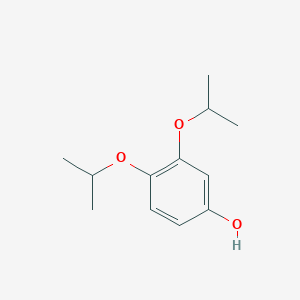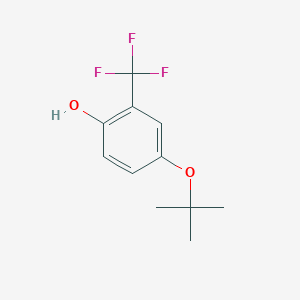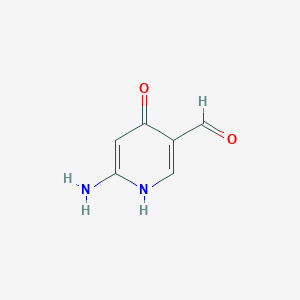
6-Fluoro-4-nitropyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-4-nitropyridine-2-carboxylic acid is a fluorinated pyridine derivative Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450–500°C) to form fluoropyridines . The nitration of fluoropyridines can be achieved using nitric acid (HNO3) or nitrogen dioxide (NO2) in the presence of sulfuric acid (H2SO4) as a catalyst . Carboxylation can be performed using carbon dioxide (CO2) under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of 6-Fluoro-4-nitropyridine-2-carboxylic acid may involve continuous flow processes to ensure high yield and purity. The use of advanced fluorination techniques and catalysts can enhance the efficiency of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
6-Fluoro-4-nitropyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorine or nitro positions using reagents like sodium methoxide (NaOCH3) or ammonia (NH3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: NaOCH3 in methanol, NH3 in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridines with different functional groups.
Aplicaciones Científicas De Investigación
6-Fluoro-4-nitropyridine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds. It is also used in the development of new catalysts and ligands.
Biology: Investigated for its potential as a bioactive molecule in drug discovery. Fluorinated compounds often exhibit enhanced biological activity and metabolic stability.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of agrochemicals, such as herbicides and insecticides, due to its ability to enhance the efficacy and selectivity of active ingredients.
Mecanismo De Acción
The mechanism of action of 6-Fluoro-4-nitropyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can result in the inhibition or activation of enzymes, receptors, or other proteins involved in various biochemical pathways. The nitro group can also participate in redox reactions, further modulating the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoro-4-nitropyridine
- 4-Fluoro-3-nitropyridine
- 6-Fluoro-2-nitropyridine
Comparison
6-Fluoro-4-nitropyridine-2-carboxylic acid is unique due to the presence of both the fluorine and nitro groups, which impart distinct electronic and steric properties. Compared to other fluorinated nitropyridines, this compound’s carboxylic acid group enhances its solubility and reactivity, making it a versatile intermediate in various chemical syntheses. The combination of these functional groups can also result in unique biological activities, making it a valuable compound in medicinal chemistry and agrochemical research.
Propiedades
Fórmula molecular |
C6H3FN2O4 |
|---|---|
Peso molecular |
186.10 g/mol |
Nombre IUPAC |
6-fluoro-4-nitropyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H3FN2O4/c7-5-2-3(9(12)13)1-4(8-5)6(10)11/h1-2H,(H,10,11) |
Clave InChI |
YPSBOTOZSBCJGT-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(N=C1C(=O)O)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Tert-butyl-[9-[tert-butyl(dimethyl)silyl]oxy-2,6,10-trimethyl-11-(2-methyl-1,3-thiazol-4-yl)undeca-6,10-dienoxy]-dimethylsilane](/img/structure/B14849996.png)







